5-Chloro-6-fluoropyrazolo[1,5-a]pyrimidine
Overview
Description
5-Chloro-6-fluoropyrazolo[1,5-a]pyrimidine is a compound that belongs to the family of pyrazolo[1,5-a]pyrimidines . It is a strategic compound for optical applications due to its tunable photophysical properties . The molecular formula of this compound is C6H3ClFN3 .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines, including this compound, involves a simpler and greener synthetic methodology . The synthesis process has a relative molecular efficiency (RME) of 40–53%, which is more efficient compared to those of BODIPYS (RME: 1.31–17.9%) .Molecular Structure Analysis
The molecular structure of this compound is characterized by a heteroaromatic five-membered ring with two adjacent nitrogen atoms . The presence of electron-donating groups (EDGs) at position 7 on the fused ring improves both the absorption and emission behaviors .Physical And Chemical Properties Analysis
This compound has a molecular weight of 171.56 . It has tunable photophysical properties, which makes it a strategic compound for optical applications .Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques : The compound has been synthesized through various methods, including chlorination and aminization processes. One study detailed the synthesis of a related compound, 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, by chlorination and aminization from a similar pyrazolo[1,5-a]pyrimidine diol, with its structure confirmed through element analysis, IR, 1H NMR, and X-ray diffraction (Lu Jiu-fu et al., 2015).
Applications in Fluorescent Probes
- Functional Fluorophores : Pyrazolo[1,5-a]pyrimidines have been used as intermediates for creating novel functional fluorophores. A study demonstrated the synthesis of these compounds with significant fluorescence intensity and quantum yields, indicating their potential as fluorescent probes for biological or environmental detection (Juan C Castillo et al., 2018).
Anticancer Research
- Anticancer Properties : Several studies have explored the anticancer activities of pyrazolo[1,5-a]pyrimidine derivatives. These compounds have shown promise in inhibiting tumor growth and overcoming multidrug resistance in various cancer models (N. Zhang et al., 2009), (N. Zhang et al., 2007).
Anticonvulsant and Antimicrobial Activity
- Anticonvulsant and Antimicrobial Effects : Pyrazolo[1,5-a]pyrimidine derivatives have also been investigated for their anticonvulsant and antimicrobial properties. One study showed the high effectiveness of certain derivatives in anticonvulsant tests, suggesting their potential as antiepileptic drugs (Shiben Wang et al., 2015). Additionally, some compounds exhibited antibacterial activity against a range of bacterial species (E. Verbitskiy et al., 2016).
Tumor Imaging Applications
- Tumor Imaging with PET : 5-Chloro-6-fluoropyrazolo[1,5-a]pyrimidine derivatives have been used in the synthesis of fluorine-18 labeled compounds for positron emission tomography (PET) imaging of tumors, indicating their potential in diagnostic imaging (Jingli Xu et al., 2012).
properties
IUPAC Name |
5-chloro-6-fluoropyrazolo[1,5-a]pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFN3/c7-6-4(8)3-11-5(10-6)1-2-9-11/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMLJGIPANYYKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N=C(C(=CN2N=C1)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.